Cas no 128960-04-3 (1-(2S)-2-ethynylpiperidin-1-ylethan-1-one)

1-(2S)-2-ethynylpiperidin-1-ylethan-1-one Chemical and Physical Properties
Names and Identifiers
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- piperidine,1-acetyl-2-ethynyl-,(s)-
- Piperidine, 1-acetyl-2-ethynyl-, (S)- (9CI)
- 1-(2S)-2-ethynylpiperidin-1-ylethan-1-one
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- MDL: MFCD09263910
Computed Properties
- Exact Mass: 151.10000
Experimental Properties
- PSA: 20.31000
- LogP: 0.95850
1-(2S)-2-ethynylpiperidin-1-ylethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-73494-0.1g |
1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one |
128960-04-3 | 95% | 0.1g |
$476.0 | 2023-05-20 | |
TRC | E919863-50mg |
1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one |
128960-04-3 | 50mg |
$ 210.00 | 2022-06-05 | ||
TRC | E919863-10mg |
1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one |
128960-04-3 | 10mg |
$ 65.00 | 2022-06-05 | ||
Enamine | EN300-73494-5.0g |
1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one |
128960-04-3 | 95% | 5g |
$3977.0 | 2023-05-20 | |
Enamine | EN300-73494-0.25g |
1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one |
128960-04-3 | 95% | 0.25g |
$679.0 | 2023-05-20 | |
abcr | AB389144-500mg |
(S)-1-(2-Ethynylpiperidin-1-yl)ethanone; . |
128960-04-3 | 500mg |
€1598.50 | 2023-09-05 | ||
A2B Chem LLC | AA44817-500mg |
1-[(2S)-2-Ethynylpiperidin-1-yl]ethan-1-one |
128960-04-3 | 95% | 500mg |
$1161.00 | 2024-04-20 | |
1PlusChem | 1P000Z75-250mg |
Piperidine, 1-acetyl-2-ethynyl-, (S)- (9CI) |
128960-04-3 | 95% | 250mg |
$790.00 | 2025-02-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330156-500mg |
1-[(2s)-2-ethynylpiperidin-1-yl]ethan-1-one |
128960-04-3 | 95% | 500mg |
¥28857.00 | 2024-08-09 | |
Aaron | AR000ZFH-2.5g |
Piperidine, 1-acetyl-2-ethynyl-, (S)- (9CI) |
128960-04-3 | 95% | 2.5g |
$3721.00 | 2023-12-16 |
1-(2S)-2-ethynylpiperidin-1-ylethan-1-one Related Literature
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
Additional information on 1-(2S)-2-ethynylpiperidin-1-ylethan-1-one
Introduction to 1-(2S)-2-ethynylpiperidin-1-ylethan-1-one (CAS No. 128960-04-3)
1-(2S)-2-ethynylpiperidin-1-ylethan-1-one is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 128960-04-3, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates a piperidine ring, which is a common motif in many bioactive molecules, and an ethynyl group, which introduces additional reactivity and binding capabilities.
The stereochemistry of 1-(2S)-2-ethynylpiperidin-1-ylethan-1-one is particularly noteworthy, with the (2S) configuration indicating a specific spatial arrangement of atoms that can influence its biological activity. This stereochemical specificity is a critical factor in drug design, as it can significantly impact the compound's efficacy and selectivity. The presence of the ethynyl group also allows for further functionalization, enabling chemists to modify the molecule and explore its potential in various pharmacological contexts.
In recent years, there has been growing interest in the development of small molecules that can modulate neurological pathways. 1-(2S)-2-ethynylpiperidin-1-ylethan-1-one has been studied for its potential role in addressing neurological disorders due to its ability to interact with specific targets in the brain. Research has indicated that this compound may have neuroprotective properties, making it a promising candidate for further investigation in this field.
The synthesis of 1-(2S)-2-ethynylpiperidin-1-ylethan-1-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of the piperidine scaffold, followed by the introduction of the ethynyl group at the appropriate position. Advanced synthetic techniques, such as cross-coupling reactions, are often employed to achieve this transformation efficiently.
One of the most compelling aspects of 1-(2S)-2-ethynylpiperidin-1-ylethan-1-one is its potential as a building block for more complex drug candidates. The versatility of its structure allows for modifications that can enhance its pharmacokinetic properties or improve its binding affinity to biological targets. This flexibility makes it an attractive scaffold for medicinal chemists seeking to develop innovative therapies.
Recent studies have explored the pharmacological profile of 1-(2S)-2-ethynylpiperidin-1-ylethan-1-one, focusing on its interactions with enzymes and receptors involved in neurological disorders. Preliminary findings suggest that this compound may interfere with pathological pathways associated with conditions such as Alzheimer's disease and Parkinson's disease. These findings are particularly exciting as they highlight the compound's potential as a therapeutic agent.
The development of new drugs is a complex process that requires extensive testing to ensure safety and efficacy. 1-(2S)-2-ethynylpiperidin-1-ylethan-1-one is currently undergoing preclinical studies to evaluate its pharmacological effects and potential side effects. These studies are crucial for determining whether this compound can progress to human clinical trials and ultimately become a viable treatment option for patients.
The role of computational chemistry in drug discovery has also been instrumental in understanding the behavior of 1-(2S)-2-ethynylpiperidin-1-ylethan-1-one. Molecular modeling techniques allow researchers to predict how this compound will interact with biological targets at the atomic level. This information can guide the design of more effective derivatives and optimize lead compounds for clinical development.
In conclusion, 1-(2S)-2-ethynylpiperidin-1-ylethan-1-one represents a promising area of research in pharmaceutical chemistry. Its unique structural features, combined with its potential biological activity, make it an attractive candidate for further investigation. As research continues to uncover new applications for this compound, it is likely that we will see significant advancements in our understanding of neurological disorders and the development of novel therapeutic strategies.
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